molecular formula C9H14O4 B13413185 4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate

4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate

Katalognummer: B13413185
Molekulargewicht: 186.20 g/mol
InChI-Schlüssel: LEKWCGTZPGQABT-WAYWQWQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate is an organic compound characterized by its unique structure, which includes a tert-butyl group and a methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate typically involves esterification reactions. One common method is the reaction of maleic anhydride with tert-butyl alcohol and methanol under acidic conditions to form the desired ester. The reaction conditions often include the use of a catalyst such as sulfuric acid and a controlled temperature to ensure the formation of the (Z)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or ethers.

Wissenschaftliche Forschungsanwendungen

4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to release active intermediates that interact with specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate is unique due to its specific structural configuration and the presence of both tert-butyl and methyl ester groups

Eigenschaften

Molekularformel

C9H14O4

Molekulargewicht

186.20 g/mol

IUPAC-Name

4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate

InChI

InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H,1-4H3/b6-5-

InChI-Schlüssel

LEKWCGTZPGQABT-WAYWQWQTSA-N

Isomerische SMILES

CC(C)(C)OC(=O)/C=C\C(=O)OC

Kanonische SMILES

CC(C)(C)OC(=O)C=CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.